molecular formula C8H13NO2 B11918075 Ethyl 5-azaspiro[2.3]hexane-1-carboxylate CAS No. 1423070-41-0

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate

Cat. No.: B11918075
CAS No.: 1423070-41-0
M. Wt: 155.19 g/mol
InChI Key: MPCICBYXYLTMLX-UHFFFAOYSA-N
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Description

Ethyl 5-azaspiro[23]hexane-1-carboxylate is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a six-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-azaspiro[2.3]hexane-1-carboxylate typically involves the reaction of ethyl 2-bromoacetate with azetidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the azetidine nitrogen attacks the carbon atom of the ethyl 2-bromoacetate, leading to the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the ethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various spirocyclic derivatives.

Scientific Research Applications

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 5-azaspiro[2.3]hexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mode of action.

Comparison with Similar Compounds

  • Ethyl 5-(diphenylmethyl)-1-methyl-5-azaspiro[2.3]hexane-1-carboxylate
  • 5-(tert-butyl)-1-ethyl-5-azaspiro[2.3]hexane-1,5-dicarboxylate

Comparison: Ethyl 5-azaspiro[2.3]hexane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of an ethoxy group. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications. The presence of different substituents in similar compounds can lead to variations in their chemical and physical properties, influencing their suitability for specific applications.

Properties

CAS No.

1423070-41-0

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl 5-azaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)6-3-8(6)4-9-5-8/h6,9H,2-5H2,1H3

InChI Key

MPCICBYXYLTMLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CNC2

Origin of Product

United States

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